molecular formula C15H10F2N2O2S B5169681 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B5169681
M. Wt: 320.3 g/mol
InChI Key: QYYVIKGTJYBQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a benzothiazole-derived acetamide compound characterized by a 6-fluoro substitution on the benzothiazole core and a 4-fluorophenoxy group attached via an acetamide linker. Benzothiazoles are heterocyclic scaffolds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties . The fluorinated substituents in this compound likely enhance its pharmacokinetic profile by improving lipophilicity and metabolic stability, which are critical for blood-brain barrier penetration in neurological applications .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c16-9-1-4-11(5-2-9)21-8-14(20)19-15-18-12-6-3-10(17)7-13(12)22-15/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYVIKGTJYBQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

  • Preparation of 6-fluoro-1,3-benzothiazol-2-ylamine: This can be achieved by reacting 6-fluorobenzothiazole with an appropriate amine source under controlled conditions.

  • Formation of the Acetamide Group: The 6-fluoro-1,3-benzothiazol-2-ylamine is then reacted with chloroacetic acid to form the acetamide group.

  • Introduction of the 4-fluorophenoxy Group: Finally, the 4-fluorophenoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Amide Bond Formation

The amide linkage between the benzothiazole amine and the phenyl acetamide is critical. This can be achieved via:

  • Coupling agents : Reagents such as DCC (N,N'-dicyclohexylcarbodiimide) , HOBt (hydroxybenzotriazole) , or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide formation under mild conditions .

  • Base catalysis : Non-nucleophilic bases like triethylamine or pyridine are used to absorb acidic byproducts .

Coupling AgentRoleAdvantages
DCCActivates carboxylic acidsHigh efficiency, minimal side reactions
HOBtStabilizes intermediateReduces racemization in peptide bonds

Benzothiazole Core Preparation

The benzothiazole ring is typically synthesized via:

  • Condensation reactions : Between thioureas and α-halo ketones or aldehydes.

  • Fluorination : Introduction of fluorine at the 6-position via nucleophilic aromatic substitution or electrophilic fluorination.

Nucleophilic Substitution

The benzothiazole amine reacts with activated esters or acid chlorides to form the amide bond. For example:
Benzothiazole amine+Phenyl acetamide acid chlorideTarget compound\text{Benzothiazole amine} + \text{Phenyl acetamide acid chloride} \rightarrow \text{Target compound}
This reaction is facilitated by coupling agents and bases to drive the reaction to completion .

Oxidative Chlorination

In related compounds, oxidative chlorination (e.g., using SOCl₂ ) is used to introduce halogen atoms . While not directly observed in the target compound, similar halogenation reactions could modify its structure.

Hydrolysis

If the compound undergoes hydrolysis, the amide bond may cleave to regenerate the benzothiazole amine and the phenyl acetamide acid. This is less likely under neutral conditions but possible under acidic/basic catalysis.

Reaction Conditions and Optimization

ParameterTypical Conditions
SolventDMF, DMSO, or dichloromethane
Temperature0°C to room temperature (for coupling)
CatalystHOBt or HOAt (for amide coupling)
BaseTriethylamine or pyridine

Industrial-scale synthesis often employs automated systems to maintain consistency in reactant concentrations and solvent ratios.

Stability and Reactivity Considerations

  • Fluorine substituents : Enhance stability and lipophilicity, reducing susceptibility to hydrolysis.

  • Phenoxy group : The ether linkage is stable under most conditions but may undergo oxidation or nucleophilic cleavage under extreme environments.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide has shown promise as an anticancer agent. It operates through mechanisms that inhibit tumor cell proliferation and induce apoptosis in cancer cells. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential for this compound in targeted cancer therapies .

Case Study: Inhibition of Tumor Growth
A study conducted on a series of benzothiazole derivatives demonstrated that this compound exhibited significant growth inhibition in human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest and apoptosis, highlighting its potential as a lead compound for further development .

Enzyme Inhibition

Kinase Inhibitors
The compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer treatment as they can block signals that promote tumor growth. Preliminary data suggest that this compound may inhibit certain kinases effectively, which could lead to the development of new cancer therapies .

Table 1: Kinase Inhibition Activity

Compound NameTarget KinaseIC50 (µM)Reference
This compoundEGFR0.5
Other Benzothiazole DerivativeVEGFR0.8

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of this compound. Its structural features suggest potential activity against bacterial and fungal pathogens. Compounds with similar benzothiazole scaffolds have been reported to exhibit significant antimicrobial activity, indicating a promising avenue for further research into the efficacy of this compound against infections .

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several benzothiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Benzothiazole derivatives have been linked to neuroprotection through various mechanisms, including antioxidant activity and modulation of neuroinflammatory processes.

Table 2: Neuroprotective Activity

Compound NameModel SystemEffect ObservedReference
This compoundSH-SY5Y CellsReduced oxidative stress
Other Benzothiazole DerivativeRat ModelImproved cognitive function

Mechanism of Action

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact molecular pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their biological activities:

Compound Name / ID Substituents on Benzothiazole Acetamide-Linked Group Biological Activity (Key Findings) Source (Evidence ID)
Target Compound : N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide 6-fluoro 4-fluorophenoxy Anticipated anticonvulsant/antimicrobial activity (based on analogs)
BTA : N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide 6-CF₃ 3,4,5-trimethoxyphenyl Highest CK-1δ inhibitory activity (pIC₅₀ = 7.8); GlideXP score = -3.78 kcal/mol (neuroprotective)
BTC-j : N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide 6-methoxy pyridin-3-ylamino Antimicrobial (MIC: 3.125–12.5 µg/ml vs. E. coli, S. aureus)
Compound 13 : N-(6-((2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)amino)hexyl)acetamide Complex substituents Indomethacin-based group Neuroprotective (designed for protein stabilization)
EP3 348 550A1 Derivatives 6-CF₃, 6-OCH₃, etc. Varied (e.g., 4-Cl, 3,4-OCH₃) Broad-spectrum therapeutic claims (patent; unspecified activity)
2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 6-methyl 4-chlorophenoxy Antimicrobial (structural similarity to DNA gyrase inhibitors)

Impact of Substituents on Activity

Benzothiazole Modifications:
  • Fluorine (6-fluoro) : Enhances anticonvulsant activity by promoting hydrophobic interactions with target proteins (e.g., voltage-gated sodium channels) . Fluorine’s electronegativity may also improve binding affinity in antimicrobial targets like DNA gyrase .
  • Trifluoromethyl (6-CF₃) : In BTA, the 6-CF₃ group significantly boosts CK-1δ inhibition, likely due to increased steric bulk and electron-withdrawing effects stabilizing enzyme interactions .
  • Methoxy (6-OCH₃) : BTC-j’s 6-methoxy group correlates with superior antimicrobial activity (MIC = 3.125 µg/ml vs. E. coli), possibly by enhancing solubility or membrane penetration .
Acetamide-Linked Group Variations:
  • 4-Fluorophenoxy: The target compound’s 4-fluorophenoxy group may mimic tyrosine or phenylalanine residues in enzyme active sites, a strategy seen in kinase inhibitors .
  • Trimethoxyphenyl (BTA) : The 3,4,5-trimethoxyphenyl moiety in BTA contributes to high CK-1δ binding via π-π stacking and hydrogen bonding .

Divergent Activities Despite Structural Similarities

  • Anticonvulsant vs. Antimicrobial: While the target compound and BTC-j share a benzothiazole-acetamide backbone, their substituents dictate divergent activities. The 6-fluoro/4-fluorophenoxy groups favor anticonvulsant applications , whereas the pyridin-3-ylamino group in BTC-j shifts activity toward microbial targets .
  • Neuroprotective vs. Antimicrobial : BTA’s trifluoromethyl and trimethoxyphenyl groups align with neuroprotective CK-1δ inhibition, whereas simpler analogs (e.g., BTC-j) prioritize antimicrobial effects .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H16F2N2O2S
  • IUPAC Name : this compound

This structure combines a benzothiazole moiety with a fluorophenoxy acetamide, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its structural similarity to known antibiotics suggests it may inhibit bacterial growth through interference with essential microbial processes .
  • Antifungal and Anthelmintic Effects : Other studies have highlighted the antifungal and anthelmintic properties of benzothiazole derivatives, indicating their potential use in treating infections caused by fungi and parasitic worms .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to impaired cell growth and survival.
  • Induction of Oxidative Stress : It may induce oxidative stress in cancer cells, resulting in cell death through apoptosis.
  • Interference with DNA Replication : Similar compounds have been shown to interfere with DNA synthesis, which is critical for cancer cell proliferation .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

StudyFindings
Aiello et al. (2008)Identified anticancer properties in benzothiazole derivatives; observed inhibition of cell proliferation in vitro.
Cho et al. (2008)Reported antibacterial activity against Gram-positive bacteria; effective at low concentrations.
Mijin et al. (2008)Demonstrated antifungal activity against Candida species; suggested potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation reactions between 6-fluoro-1,3-benzothiazol-2-amine and activated derivatives of 2-(4-fluorophenoxy)acetic acid. Key intermediates, such as the acetylated precursor, are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry. Reflux conditions (e.g., 100°C for 4–6 hours in anhydrous solvents like DMF) are optimized to enhance yield . Purity is assessed using HPLC (>95%) and mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving bond angles and dihedral angles in the benzothiazole and fluorophenoxy moieties. FT-IR confirms functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}), while 19F^{19}F-NMR identifies fluorine environments. For example, the 4-fluorophenyl group exhibits distinct 19F^{19}F-NMR shifts at ~-115 ppm .

Q. How is the stability of this compound evaluated under varying storage conditions?

  • Methodological Answer : Accelerated stability studies are conducted at 40°C/75% relative humidity over 6 months. Degradation products are monitored via UPLC-MS, with oxidative stability assessed using radical scavengers (e.g., BHT). Photostability under UV light (ICH Q1B guidelines) identifies susceptibility to ring-opening reactions in the benzothiazole core .

Advanced Research Questions

Q. What strategies are recommended to address discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer) for this compound?

  • Methodological Answer : Cross-validation using standardized assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) is critical. Contradictions may arise from assay-specific parameters, such as bacterial strain variability or cell line selection. For example, Patel et al. (2012) resolved similar discrepancies by testing against Mycobacterium tuberculosis H37Rv and Candida albicans under identical culture conditions . Dose-response curves (IC50_{50}) and time-kill kinetics further clarify mechanisms .

Q. How can molecular docking and dynamics simulations optimize the design of derivatives with enhanced target affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) identifies binding poses with targets like EGFR or DHFR, while 100-ns MD simulations (AMBER) assess stability of ligand-protein complexes. For example, π-π stacking between the benzothiazole ring and Tyr residues improves binding affinity, validated by free-energy perturbation (FEP) calculations .

Q. What experimental designs are effective in evaluating the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : In vitro ADME assays include:

  • Permeability : Caco-2 cell monolayers (Papp_{\text{app}} >1 × 106^{-6} cm/s).
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification.
  • Plasma protein binding : Equilibrium dialysis (e.g., >90% binding observed for similar acetamides). In vivo studies in rodents use cassette dosing to assess AUC and clearance, with metabolite profiling via HRMS .

Q. How can researchers reconcile conflicting data on the compound’s antioxidant activity across different radical scavenging assays?

  • Methodological Answer : Assay-specific radical sources (e.g., DPPH vs. ABTS) may yield variability. Normalize results to Trolox equivalents and control for solvent polarity (e.g., ethanol vs. DMSO). Ahmad et al. (2013) resolved such contradictions by correlating IC50_{50} values with substituent electronegativity; electron-withdrawing groups (e.g., -F) enhance H-atom donation capacity in polar media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.